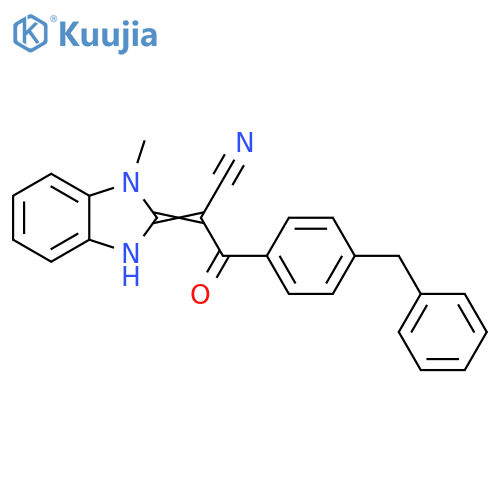

Cas no 392248-40-7 (3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile)

3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile

- Benzenepropanenitrile, α-(1,3-dihydro-1-methyl-2H-benzimidazol-2-ylidene)-β-oxo-4-(phenylmethyl)-

- 392248-40-7

- (E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile

- (Z)-3-(4-benzylphenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile

- 3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile

- SR-01000424714-1

- AKOS001611637

- F0336-0105

- SR-01000424714

-

- インチ: 1S/C24H19N3O/c1-27-22-10-6-5-9-21(22)26-24(27)20(16-25)23(28)19-13-11-18(12-14-19)15-17-7-3-2-4-8-17/h2-14,26H,15H2,1H3

- InChIKey: ALRMOUATSCLLQM-UHFFFAOYSA-N

- ほほえんだ: C1(C(=O)C(=C2N(C)C3=CC=CC=C3N2)C#N)=CC=C(CC2=CC=CC=C2)C=C1

計算された属性

- せいみつぶんしりょう: 365.152812238g/mol

- どういたいしつりょう: 365.152812238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 607

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 61.8Ų

じっけんとくせい

- 密度みつど: 1.219±0.06 g/cm3(Predicted)

- ふってん: 497.9±45.0 °C(Predicted)

- 酸性度係数(pKa): -1.73±0.20(Predicted)

3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0336-0105-30mg |

3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |

392248-40-7 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0336-0105-5μmol |

3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |

392248-40-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0336-0105-15mg |

3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |

392248-40-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0336-0105-25mg |

3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |

392248-40-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0336-0105-75mg |

3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |

392248-40-7 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0336-0105-10μmol |

3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |

392248-40-7 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0336-0105-4mg |

3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |

392248-40-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0336-0105-40mg |

3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |

392248-40-7 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0336-0105-100mg |

3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |

392248-40-7 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| A2B Chem LLC | BA59589-50mg |

3-(4-benzylphenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile |

392248-40-7 | 50mg |

$504.00 | 2024-04-20 |

3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrileに関する追加情報

3-(4-ベンジルフェニル)-2-(2E)-1-メチル-2,3-ジヒドロ-1H-1,3-ベンゾジアゾール-2-イリデン-3-オキソプロパネニトリル(CAS No. 392248-40-7)の専門的解説

3-(4-ベンジルフェニル)-2-(2E)-1-メチル-2,3-ジヒドロ-1H-1,3-ベンゾジアゾール-2-イリデン-3-オキソプロパネニトリルは、有機化学分野において注目される複雑な構造を持つ化合物です。そのCAS番号392248-40-7は、研究開発や産業応用における正確な識別に不可欠です。本化合物は、ベンゾジアゾール骨格とニトリル基を有するため、光電子材料や医薬品中間体としての潜在的可能性が研究されています。

近年、有機エレクトロニクス材料やバイオイメージングプローブへの関心が高まる中、本化合物の特異な電子特性や蛍光発光挙動が注目されています。特に、E/Z異性化を示す2-イリデン構造は、外部刺激応答性材料の開発において重要な役割を果たす可能性があります。また、ベンジルフェニル基の導入により、脂溶性や細胞膜透過性の調整が可能となるため、創薬化学分野でも応用研究が進められています。

この化合物の合成経路においては、クネーフェナーゲル縮合反応やヘテロ環化反応が鍵工程として用いられることが報告されています。反応条件の最適化により、高収率合成や立体選択性制御が可能であり、スケールアップ生産にも適したプロセス開発が行われています。さらに、X線結晶構造解析やNMR分光法による詳細な構造決定が実施され、分子内のπ-πスタッキングや分子内水素結合などの分子間相互作用が明らかになっています。

産業応用面では、有機EL材料や太陽電池材料としての評価が進められており、その高い電子移動度と熱安定性が特徴です。特に、青色発光材料としての性能が期待されており、ディスプレイ技術の進化に伴う需要増加が見込まれます。また、環境応答性材料としての利用も研究されており、pHセンサーやイオン検出プローブへの応用可能性が探求されています。

安全性評価���関しては、標準的な実験室取扱いプロトコルに従う必要がありますが、現時点で重大なリスクは報告されていません。ただし、ニトリル基の存在から適切な換気設備の使用が推奨されます。保管時には遮光容器を用い、低温保存することで長期安定性が確保できます。

今後の研究展開として、分子設計の最適化による機能性向上や、ナノ材料複合化による新規特性の発現が期待されています。特に、AI支援分子設計技術を活用した構造活性相関解析が注目を集めており、本化合物のさらなる応用範囲拡大が予測されます。また、サステナブル化学の観点から、グリーン合成法の開発も重要な課題となっています。

392248-40-7 (3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile) 関連製品

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)